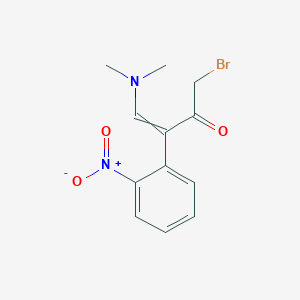
1-Bromo-4-(dimethylamino)-3-(2-nitrophenyl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(dimethylamino)-3-(2-nitrophenyl)but-3-en-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a dimethylamino group, and a nitrophenyl group attached to a butenone backbone. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 1-Bromo-4-(dimethylamino)-3-(2-nitrophenyl)but-3-en-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Butenone Backbone: The initial step involves the formation of the butenone backbone through aldol condensation reactions.
Introduction of the Bromine Atom: The bromine atom is introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Dimethylamino Group: The dimethylamino group is incorporated through nucleophilic substitution reactions using dimethylamine.
Addition of the Nitrophenyl Group: The nitrophenyl group is added through electrophilic aromatic substitution reactions using nitrobenzene derivatives.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-4-(dimethylamino)-3-(2-nitrophenyl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, through nucleophilic substitution reactions.
Addition: The compound can participate in addition reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-4-(dimethylamino)-3-(2-nitrophenyl)but-3-en-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It may serve as a probe for studying enzyme activity or protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development and medicinal chemistry.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(dimethylamino)-3-(2-nitrophenyl)but-3-en-2-one involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function.
Pathways Involved: The pathways involved in the compound’s action depend on its specific interactions with molecular targets. These pathways may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
1-Bromo-4-(dimethylamino)-3-(2-nitrophenyl)but-3-en-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Bromo-4-(dimethylamino)-3-(2-nitrophenyl)butan-2-one and 1-Bromo-4-(dimethylamino)-3-(2-nitrophenyl)but-2-en-1-one share structural similarities but differ in the position of functional groups or the degree of unsaturation.
Uniqueness: The unique combination of functional groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Properties
CAS No. |
52765-19-2 |
|---|---|
Molecular Formula |
C12H13BrN2O3 |
Molecular Weight |
313.15 g/mol |
IUPAC Name |
1-bromo-4-(dimethylamino)-3-(2-nitrophenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H13BrN2O3/c1-14(2)8-10(12(16)7-13)9-5-3-4-6-11(9)15(17)18/h3-6,8H,7H2,1-2H3 |
InChI Key |
XMIFPCVWFWNXIH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C1=CC=CC=C1[N+](=O)[O-])C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


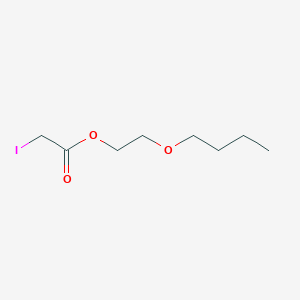

![N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide](/img/structure/B14639997.png)
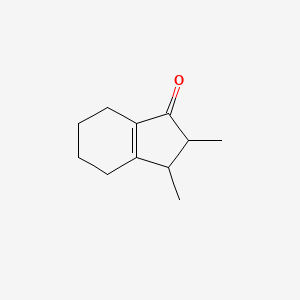
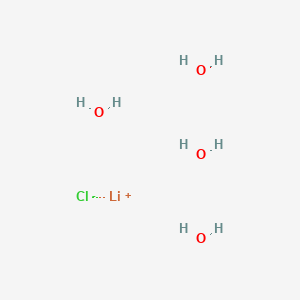
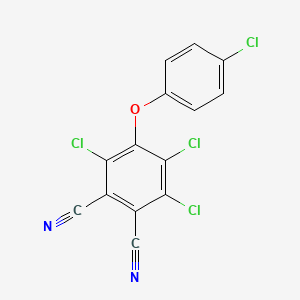
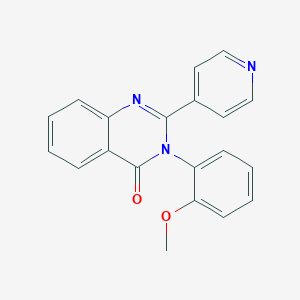
![Ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene](/img/structure/B14640039.png)

![Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14640044.png)

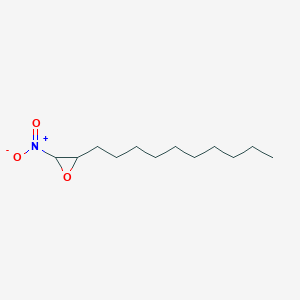

![Benzene, [(iodomethyl)thio]-](/img/structure/B14640057.png)
